molecular formula C9H10ClN3O B8755263 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)propan-2-ol

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)propan-2-ol

Cat. No. B8755263
M. Wt: 211.65 g/mol
InChI Key: KXRHORULMJTHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C9H10ClN3O and its molecular weight is 211.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propan-2-ol

InChI

InChI=1S/C9H10ClN3O/c1-9(2,14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5,14H,1-2H3

InChI Key

KXRHORULMJTHEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN2C(=N1)C=CC(=N2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methyltetrahydrofuran (0.45 mL, 4.43 mmol) in toluene (6.1 mL) was cooled to −20° C. and methylmagnesium chloride (14.8 ml, 44.3 mmol) was added dropwise over five minutes. The solution was stirred for 30 minutes at −20° C., warmed to 0° C. and stirred for 15 minutes, and then re-cooled to −20° C. Ethyl 6-chloroimidazo[1,2-B]pyridazine-2-carboxylate (1 g, 4.43 mmol) was added in portions and the resulting mixture was stirred at 0° C. for 30 minutes then poured into a flask containing 40 ml of cooled (0° C.) 1 N HCl, diluted with ethyl acetate (40 mL) and stirred for ten minutes. The resulting organic layer was washed with saturated aqueous sodium bicarbonate and sodium chloride. The aqueous later was neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, filtered, concentrated, and purified via silica gel chromatography (0-15% methanol in dichloromethane) to afford the title compound as a white solid.
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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